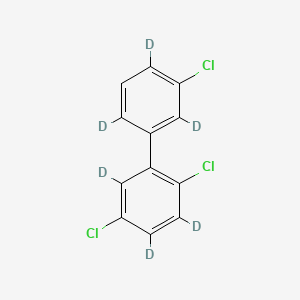
2,3',5-Trichlorobiphenyl-2',3,4,4',6,6'-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is a chlorinated biphenyl compound. It is a derivative of biphenyl where three hydrogen atoms are replaced by chlorine atoms. This compound is often used in scientific research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The process involves the substitution of hydrogen atoms on the biphenyl ring with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of chlorinated biphenyl oxides.
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include sodium hydroxide and ammonia. The reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: Chlorinated biphenyl oxides.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Scientific Research Applications
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorination on the properties of biphenyls.
Biology: It is used to study the effects of chlorinated biphenyls on biological systems, including their toxicity and bioaccumulation.
Medicine: It is used in the development of drugs and therapeutic agents that target specific pathways affected by chlorinated biphenyls.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. It can also induce oxidative stress and disrupt cellular membranes, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,4,5-Trichlorobiphenyl
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-d5
Uniqueness
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is unique due to its specific pattern of chlorination, which affects its chemical and physical properties. This compound has distinct reactivity and stability compared to other chlorinated biphenyls, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
263.6 g/mol |
IUPAC Name |
1,4-dichloro-2-(3-chloro-2,4,6-trideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H/i2D,3D,4D,5D,6D,7D |
InChI Key |
ONNCPBRWFSKDMQ-IAKNLNTOSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















